molecular formula C7H11IN2O B2477886 1-ethyl-4-iodo-5-(methoxymethyl)-1H-pyrazole CAS No. 1856099-05-2

1-ethyl-4-iodo-5-(methoxymethyl)-1H-pyrazole

Cat. No. B2477886
CAS RN: 1856099-05-2
M. Wt: 266.082
InChI Key: MGEMCISTCZHFKV-UHFFFAOYSA-N
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Description

1-ethyl-4-iodo-5-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. This compound is a pyrazole derivative that contains an iodine atom and an ethyl group at the 1 and 5 positions, respectively. The methoxymethyl group is attached to the 4 position of the pyrazole ring.

Scientific Research Applications

Tautomerism and Structural Studies

  • The tautomerism and structural characteristics of NH-pyrazoles, which include similar compounds to 1-ethyl-4-iodo-5-(methoxymethyl)-1H-pyrazole, have been extensively studied. For instance, research on the structures of four NH-pyrazoles, including derivatives with methoxy groups, was determined by X-ray crystallography. These studies are essential for understanding the chemical behavior and potential applications of such compounds in scientific research (Cornago et al., 2009).

Synthesis and Characterization

  • The synthesis and characterization of various pyrazole derivatives, which are structurally related to 1-ethyl-4-iodo-5-(methoxymethyl)-1H-pyrazole, have been a subject of research. For example, studies on ethyl 5(3)-(4-methoxyphenyl)-1H-pyrazole-3(5)carboxylate, which is a similar compound, provide insights into the synthetic pathways and properties of such molecules (Huang Jie-han, 2008).

Chemical Transformations and Reactions

  • Research has been conducted on the reactions and chemical transformations involving ethyl β-methoxycrotonate and its derivatives, closely related to the subject compound. These studies focus on the synthesis of various pyrazole derivatives and their structural assignment, highlighting the chemical versatility of these compounds (Shandala et al., 1984).

Novel Compound Preparation and Applications

  • There has been significant interest in the preparation of new pyrazole derivatives, including those similar to 1-ethyl-4-iodo-5-(methoxymethyl)-1H-pyrazole. Such research often involves exploring novel synthetic routes and investigating potential applications of these new chemical entities (Guillou & Janin, 2010).

properties

IUPAC Name

1-ethyl-4-iodo-5-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2O/c1-3-10-7(5-11-2)6(8)4-9-10/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEMCISTCZHFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)I)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-iodo-5-(methoxymethyl)-1H-pyrazole

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